Clevidipine-d5

Description

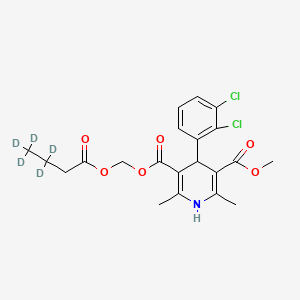

Structure

3D Structure

Properties

IUPAC Name |

3-O-methyl 5-O-(3,3,4,4,4-pentadeuteriobutanoyloxymethyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23Cl2NO6/c1-5-7-15(25)29-10-30-21(27)17-12(3)24-11(2)16(20(26)28-4)18(17)13-8-6-9-14(22)19(13)23/h6,8-9,18,24H,5,7,10H2,1-4H3/i1D3,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPBZROQVTHLCDU-RPIBLTHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CC(=O)OCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23Cl2NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Characterization of Deuterated Clevidipine Analogs

Strategies for Deuterium (B1214612) Incorporation in Clevidipine (B1669171) Synthesis

The synthesis of Clevidipine-d5 involves the strategic introduction of deuterium atoms into the molecular structure. While specific, proprietary synthesis routes are seldom published in full detail, the incorporation of deuterium is typically achieved by using a deuterated starting material or reagent in one of the final synthetic steps. pharmaffiliates.com The structure of clevidipine, 4-(2',3'-dichlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid, 3-butyryloxymethyl ester 5-methyl ester, features two distinct ester groups where isotopic labels can be introduced. fda.gov

For related analogs like Clevidipine-d7, the deuterium atoms are located on the butoxycarbonylmethyl group, as indicated by its chemical name: 3-methyl 5-[(1-oxobutoxy-d7)methyl] ester. bioscience.co.ukbertin-bioreagent.com This suggests a synthetic strategy where a deuterated butyryl moiety, such as butyric-d7 acid or its more reactive derivative (e.g., butanoyl-d7 chloride), is used to esterify the hydroxymethyl intermediate of the dihydropyridine (B1217469) core.

A plausible and chemically efficient strategy for preparing Clevidipine-d5 would involve a similar late-stage esterification using a precursor containing five deuterium atoms. The molecular formula of Clevidipine-d5 is C21H18D5Cl2NO6. pharmaffiliates.com A common approach is to utilize a commercially available or custom-synthesized deuterated building block. For instance, a deuterated butyryl group could be introduced. The synthesis would likely follow the established route for clevidipine, with the key modification being the use of the isotopically labeled reagent in the final esterification step. This ensures high efficiency of deuterium incorporation and avoids potential isotopic scrambling that might occur if the label were introduced earlier in a multi-step synthesis. beilstein-journals.orgbeilstein-journals.org

Table 1: Plausible Deuterated Reagents for Clevidipine-d5 Synthesis

| Deuterated Reagent | Potential Labeling Position |

|---|---|

| Butyryl-d5 Chloride | Butyryloxymethyl ester group |

| Methanol-d4 & Deuterated Methyl Iodide | Methyl ester group and other positions |

Advanced Spectroscopic Techniques for Verification of Deuterium Labeling

Confirmation of successful and site-specific deuterium incorporation is critical and is accomplished using a combination of high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. fda.govnih.gov

Mass Spectrometry (MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique used for both the verification and quantification of isotopically labeled compounds. frontiersin.orgnih.gov In MS analysis, the deuterated compound will exhibit a higher mass-to-charge ratio (m/z) than its non-deuterated counterpart. For Clevidipine-d5, the molecular weight is expected to be approximately 5 atomic mass units greater than that of unlabeled clevidipine (456.32 g/mol ). pharmaffiliates.com

In a typical LC-MS/MS method operating in multiple reaction monitoring (MRM) mode, a specific precursor ion (the intact molecule, often with an adduct like NH4+) is selected and fragmented, and a resulting characteristic product ion is monitored. nih.govnih.gov This provides high selectivity and sensitivity. The distinct m/z transitions for the labeled and unlabeled compounds confirm the presence and mass of the deuterated analog.

Table 2: Representative LC-MS/MS MRM Transitions for Clevidipine and its Deuterated Analogs This table is illustrative. Actual m/z values can vary slightly based on instrumentation and adduct formation.

| Compound | Precursor Ion [M+NH₄]⁺ (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Clevidipine | 473.1 | 338.1 | frontiersin.org, nih.gov |

| Clevidipine-d7 | 480.1 | 338.1 | frontiersin.org, nih.gov |

| Clevidipine-d5 (Expected) | 478.1 | 338.1 | |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides definitive structural evidence of deuterium incorporation. A comparison of the spectra of the deuterated and unlabeled compounds reveals specific changes. queensu.ca

¹H NMR (Proton NMR): In the ¹H NMR spectrum of Clevidipine-d5, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly diminished in intensity. This provides direct evidence of the location of the isotopic labels. googleapis.com

¹³C NMR (Carbon-13 NMR): Carbons directly bonded to deuterium atoms exhibit a characteristic effect. The resonance signal for such a carbon will be split into a multiplet due to C-D coupling, and its chemical shift will be slightly upfield compared to the C-H signal in the unlabeled compound. researchgate.net

²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei. dal.ca The ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions of the deuterium atoms, providing unambiguous confirmation of the labeling sites. alfa-chemistry.com Since ²H NMR experiments are run unlocked, chemical shift referencing is performed using alternative methods. dal.ca

Table 3: Summary of Expected NMR Spectral Changes for Clevidipine-d5

| NMR Technique | Observed Effect | Rationale |

|---|---|---|

| ¹H NMR | Disappearance or reduction of specific proton signals. | Replacement of ¹H with ²H, which is not detected in ¹H NMR. |

| ¹³C NMR | Splitting of signals for deuterated carbons (C-D coupling) and slight upfield shift. | Influence of the attached deuterium nucleus on the carbon's magnetic environment. |

| ²H NMR | Appearance of signals at specific chemical shifts. | Direct detection of the ²H nuclei at the sites of incorporation. |

Quantitative Assessment of Isotopic Purity and Enrichment in Clevidipine-d5 Preparations

The utility of a deuterated standard is critically dependent on its isotopic purity and the degree of isotopic enrichment. googleapis.com Isotopic purity refers to the percentage of the compound that contains at least one deuterium atom, while isotopic enrichment refers to the percentage of a specific isotopologue (e.g., the d5 species) in the total mixture. These parameters are quantitatively assessed primarily using high-resolution LC-MS or LC-MS/MS. wdh.ac.idresearchgate.net

The analysis involves monitoring the mass signals for the unlabeled compound (d0) as well as all possible deuterated species (d1, d2, d3, d4, d5, etc.). The relative intensities of these signals in the mass spectrum allow for the calculation of the isotopic distribution. For a high-quality Clevidipine-d5 standard, the signal for the d5 isotopologue should be the most abundant by a large margin. For instance, a related standard, Clevidipine-d7, has been reported with an isotopic purity of 99.0%. frontiersin.orgnih.gov This indicates that the sum of all deuterated forms (d1-d7) constitutes 99% of the material, with the d7 form being the predominant species.

A high degree of isotopic enrichment is crucial to prevent "crosstalk" in analytical methods, where the signal from an impurity in the internal standard (e.g., residual d0 in the Clevidipine-d5 standard) might interfere with the quantification of the analyte (Clevidipine) at very low concentrations.

Table 4: Illustrative Isotopic Purity Assessment for a Batch of Clevidipine-d5 This data is for illustrative purposes only.

| Isotopologue | Relative Abundance (%) |

|---|---|

| d0 (Unlabeled) | 0.1 |

| d1 | 0.2 |

| d2 | 0.3 |

| d3 | 0.8 |

| d4 | 2.5 |

| d5 | 96.0 |

| d6 | 0.1 |

| Isotopic Purity (Σ d1-d6) | 99.9% |

| Isotopic Enrichment (d5) | 96.0% |

Development and Validation of Bioanalytical Methods Utilizing Clevidipine D5

Principles of Quantitative Bioanalysis Employing Stable Isotope Internal Standards

Quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS) relies on the use of an internal standard (IS) to ensure accuracy and precision. nih.gov An IS is a compound of known concentration added to all samples, including calibration standards, quality controls, and unknown study samples, at the beginning of the sample preparation process. nih.gov Its purpose is to correct for variability that can occur at multiple stages of the analytical workflow, such as sample extraction, chromatographic injection, and ionization in the mass spectrometer. nih.govfrontiersin.org

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as Clevidipine-d5 for the analysis of clevidipine (B1669171). frontiersin.org SIL internal standards are considered the "gold standard" for quantitative LC-MS bioanalysis for several key reasons: researchgate.netnih.gov

Similar Physicochemical Properties: A SIL IS has nearly identical chemical and physical properties to the unlabeled analyte. This means it behaves similarly during sample extraction and chromatographic separation, ensuring that any loss of analyte during these steps is mirrored by a proportional loss of the IS. researchgate.net

Co-elution: The SIL IS typically co-elutes with the analyte from the liquid chromatography column. This is crucial for compensating for matrix effects—the suppression or enhancement of ionization caused by other components in the biological sample—as both the analyte and the IS will experience the same matrix effects at the same time. nih.gov

Mass Spectrometric Distinction: Despite their similarities, the SIL IS is easily differentiated from the analyte by its higher mass, due to the incorporation of heavy isotopes (like deuterium). This mass difference allows the mass spectrometer to detect and quantify both compounds simultaneously. researchgate.net

Quantification is achieved by calculating the ratio of the mass spectrometer's response for the analyte to the response for the known concentration of the IS. This response ratio is then plotted against the analyte's concentration for the calibration standards to generate a calibration curve. The concentration of the analyte in unknown samples is then determined by interpolating their measured response ratios from this curve. nih.govsemanticscholar.org This ratiometric approach significantly improves the reliability and reproducibility of the results by correcting for potential errors. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for Clevidipine and its Metabolites

The development of a reliable LC-MS/MS method is critical for the simultaneous determination of clevidipine and its primary, inactive metabolite, H152/81, in biological matrices like whole blood or plasma. semanticscholar.orgnih.gov Because clevidipine is an ester that is rapidly hydrolyzed by blood esterases, sample stabilization is a critical first step, often involving the use of esterase inhibitors and antioxidants. dntb.gov.ua The method then involves sample extraction, chromatographic separation, and mass spectrometric detection.

The goal of chromatographic separation is to resolve the analytes (clevidipine and H152/81) and the internal standards (Clevidipine-d5 and a corresponding labeled standard for the metabolite) from each other and from endogenous matrix components that could cause interference. semanticscholar.org This is typically achieved using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC).

Several parameters are optimized to achieve good peak shape, adequate retention, and a short analysis time. semanticscholar.org One study utilized an ACE Excel 2 Phenyl column (50 × 2.1 mm) kept at 40°C. semanticscholar.org The mobile phase consisted of a gradient elution using two solvents: mobile phase A (2 mM ammonium (B1175870) acetate (B1210297) in water) and mobile phase B (acetonitrile), at a flow rate of 0.6 mL/min. semanticscholar.org Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to effectively separate compounds with different polarities, such as clevidipine and its more polar metabolite H152/81, within a reasonable timeframe.

Tandem mass spectrometry (MS/MS) provides the high sensitivity and selectivity required for bioanalysis. nih.gov The most common ionization technique for this application is electrospray ionization (ESI), typically operated in the positive ion mode for clevidipine and its metabolite. dntb.gov.ua The analysis is performed using the multiple reaction monitoring (MRM) mode, which involves selecting a specific precursor ion for each compound and one of its characteristic product ions. semanticscholar.org This transition from precursor to product ion is highly specific to the target molecule, minimizing the chance of interference from other compounds. semanticscholar.org

To optimize detection, the mass spectrometer parameters are fine-tuned for each analyte and internal standard. This includes optimizing the precursor/product ion transitions, declustering potential (DP), and collision energy (CE). For example, the transition for clevidipine is m/z 473.1 → 338.1. semanticscholar.org For its deuterated internal standard, Clevidipine-d7, the transition is m/z 480.1 → 338.1. semanticscholar.org The product ion is the same because the deuterium (B1214612) atoms are not located on the fragment of the molecule that is lost. For Clevidipine-d5, the precursor ion would be expected at m/z 478.1, also fragmenting to the 338.1 product ion.

Optimization of Chromatographic Separation Parameters

Rigorous Method Validation for Academic Bioanalytical Applications

Before a bioanalytical method can be used to analyze study samples, it must undergo rigorous validation to demonstrate that it is reliable and reproducible for its intended purpose. dntb.gov.ua Method validation is performed according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA). The validation process assesses several key parameters.

Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, including its metabolites, impurities, and endogenous matrix components. dntb.gov.ua In LC-MS/MS, specificity is primarily achieved through the unique MRM transition for each analyte. semanticscholar.org To assess specificity, blank biological samples (e.g., whole blood from at least six different sources) are analyzed to ensure that no significant interfering peaks are present at the retention times of the analytes and internal standards. semanticscholar.orgdntb.gov.ua The response of any interfering peaks should be less than 20% of the response of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the internal standard.

The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. semanticscholar.org To determine the calibration range, a series of calibration standards are prepared by spiking blank biological matrix with known concentrations of the analyte. semanticscholar.orgdntb.gov.ua The response ratios (analyte peak area / IS peak area) are plotted against the nominal concentrations, and a linear regression is applied, often with a weighting factor (e.g., 1/x²), to generate a calibration curve. semanticscholar.org

For the analysis of clevidipine and its metabolite, validated methods have demonstrated excellent linearity. For clevidipine, a typical calibration range is 0.1–30 ng/mL in human whole blood, while for its metabolite H152/81, the range is 2–600 ng/mL. semanticscholar.org Across this range, the correlation coefficient (r²) of the calibration curve is expected to be greater than 0.99, indicating a strong linear relationship. semanticscholar.org

Determination of Accuracy and Precision

The accuracy and precision of a bioanalytical method are fundamental to ensuring the reliability of quantitative data. Accuracy reflects the closeness of the mean test results to the true concentration, while precision measures the degree of scatter among a series of measurements. Validation protocols typically assess both intra-day and inter-day accuracy and precision.

For methods quantifying clevidipine using its deuterated internal standard, accuracy is generally expressed as the percentage of relative error (RE), and precision is expressed as the relative standard deviation (RSD). Acceptance criteria are stringent, typically requiring the RE and RSD to be within ±15% of the nominal concentration for quality control (QC) samples and within ±20% for the lower limit of quantitation (LLOQ). nih.gov

In a study developing an LC-MS/MS method for clevidipine and its active metabolite in human whole blood, five levels of QC samples were analyzed in three independent batches. The results demonstrated excellent accuracy and precision, with RE values within the acceptable range and RSD values not exceeding 15% for all QC levels. nih.gov Similarly, another validated LC-MS/MS method for clevidipine in dog blood reported satisfactory intra- and inter-day precision and accuracy over a linearity range of 0.5–100 ng/mL. researchgate.net The use of a deuterated internal standard like Clevidipine-d5 is crucial for achieving such high levels of accuracy and precision, as it effectively compensates for variability in sample processing and instrument response. semanticscholar.org

Below is a representative table summarizing typical accuracy and precision data from a bioanalytical method validation for clevidipine.

Table 1: Intra-day and Inter-day Accuracy and Precision for Clevidipine Quantification

| Analyte | Nominal Concentration (ng/mL) | Intra-day Accuracy (%RE) | Intra-day Precision (%RSD) | Inter-day Accuracy (%RE) | Inter-day Precision (%RSD) |

|---|---|---|---|---|---|

| Clevidipine | 0.3 | 2.1 | 4.5 | 1.8 | 3.9 |

| 1.5 | -1.3 | 3.2 | -0.9 | 2.8 | |

| 8.0 | 0.8 | 2.5 | 1.2 | 3.1 | |

| 24.0 | -2.5 | 1.9 | -2.0 | 2.4 |

Data is illustrative and based on typical findings in bioanalytical reports.

Analysis of Matrix Effects and Extraction Recovery

Biological matrices are complex, containing numerous endogenous components that can interfere with the ionization of the analyte and internal standard, a phenomenon known as the matrix effect. This can lead to either ion suppression or enhancement, affecting the accuracy and precision of the method. Therefore, a thorough evaluation of matrix effects is a critical component of method validation.

The matrix effect is typically assessed by comparing the peak response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution at the same concentration. The use of a co-eluting, stable isotope-labeled internal standard like Clevidipine-d5 is the most effective way to compensate for matrix effects, as it is expected to experience similar ionization suppression or enhancement as the analyte. semanticscholar.org

Extraction recovery, the efficiency of the analyte and internal standard extraction from the biological matrix, must also be consistent and reproducible. It is determined by comparing the analyte response in a pre-extraction spiked sample to that in a post-extraction spiked sample.

In a validated method for clevidipine in human whole blood, the matrix effects for clevidipine were found to be between 114% and 117%, while those for its metabolite were between 97.8% and 101%. nih.gov The extraction recoveries for clevidipine were consistently high, ranging from 80.3% to 83.4%. nih.gov The consistent recovery and the minimal impact of the matrix on the analyte-to-IS ratio underscore the effectiveness of the liquid-liquid extraction (LLE) procedure and the utility of the deuterated internal standard.

Table 2: Extraction Recovery and Matrix Effect of Clevidipine and Clevidipine-d5

| Analyte | Concentration Level | Extraction Recovery (%) | Matrix Effect (%) |

|---|---|---|---|

| Clevidipine | Low QC | 80.3 | 114 |

| Medium QC | 83.4 | 117 | |

| High QC | 80.4 | 115 | |

| Clevidipine-d5 | - | 82.5 | Not explicitly stated, but compensated for analyte matrix effect |

Data derived from a study on clevidipine and its metabolite in human whole blood. nih.gov

Comprehensive Stability Profiling of Clevidipine-d5 and Analytes in Biological Matrices

The stability of an analyte in a biological matrix under various storage and processing conditions is crucial for ensuring the integrity of the samples from the time of collection to the final analysis. Clevidipine is known to be unstable due to the ester linkage in its structure, which is susceptible to rapid hydrolysis by esterases present in blood. researchgate.netresearchgate.net Therefore, a comprehensive stability assessment is a critical part of method development.

Short-term stability studies evaluate the stability of the analyte at room temperature or on wet ice for a period reflecting the typical sample handling and preparation time. semanticscholar.orgnih.gov Long-term stability is assessed by analyzing QC samples after storage at low temperatures (e.g., -20°C or -80°C) for an extended period. semanticscholar.orgnih.gov

For instance, stability testing of clevidipine in dog blood with the addition of a denaturant (methanol) showed that it was stable on a workbench for 1 hour and at -80°C for up to 30 days. researchgate.net Another study reported the stability of clevidipine in human whole blood for 1 hour in an ice bath and for 34 days at -80°C. nih.gov These studies confirm that with appropriate handling and storage, the integrity of clevidipine samples can be maintained.

Freeze-thaw stability is evaluated to determine if the analyte can withstand repeated cycles of freezing and thawing. semanticscholar.orgnih.gov This is important as clinical samples may undergo such cycles before analysis. Post-preparative stability, also known as autosampler stability, assesses the stability of the processed samples in the autosampler until they are injected into the LC-MS/MS system.

Studies have demonstrated that clevidipine is stable through multiple freeze-thaw cycles (typically three to four) when stored at -80°C. nih.govresearchgate.net Post-preparative stability has also been established, with processed samples showing stability in the autosampler at 4°C or 8°C for extended periods, such as 24 hours or even up to 146 hours. nih.govresearchgate.net

Table 3: Summary of Clevidipine Stability in Biological Matrices

| Stability Test | Conditions | Duration | Result |

|---|---|---|---|

| Short-Term (Bench-Top) | Room Temperature with ice bath | 1 hour | Stable nih.gov |

| Long-Term | -20°C | 6 days | Stable nih.gov |

| -80°C | 34 days | Stable nih.gov | |

| Freeze-Thaw | 4 cycles at -80°C | - | Stable nih.gov |

| Post-Preparative (Autosampler) | 8°C | 146 hours | Stable nih.gov |

Data from a study on clevidipine and its metabolite in human whole blood. nih.gov

Given the inherent instability of clevidipine due to hydrolysis by esterases, several strategies have been developed to mitigate its degradation during sample collection and analysis. researchgate.netresearchgate.net One of the primary approaches is to collect samples in tubes containing an esterase inhibitor. However, some common inhibitors may interfere with the analysis. researchgate.net

A more effective and widely adopted strategy is the immediate processing of blood samples. Using whole blood for analysis can reduce the processing time by eliminating the need for centrifugation and pre-cooling in an ice water bath. nih.gov This significantly shortens the time from sample collection to storage, thereby minimizing the exposure of clevidipine to esterases. nih.gov

Furthermore, the addition of stabilizers during the sample preparation process has proven effective. For example, the use of sodium dodecyl sulfate (B86663) (SDS) and ascorbic acid has been shown to effectively reduce the hydrolysis and oxidation of clevidipine and its metabolite. nih.gov Another study reported the successful use of a stabilizer cocktail containing citric acid and ascorbic acid to almost completely inhibit esterase activity in beagle dog whole blood. researchgate.net The choice of extraction solvent and pH can also play a role in stabilizing the analyte during the extraction process.

Mechanistic Pharmacokinetic and Metabolic Research Applications of Deuterated Clevidipine

In Vitro Pharmacokinetic Studies Employing Deuterated Clevidipine (B1669171)

In vitro systems are fundamental to understanding a drug's behavior at the cellular and subcellular levels. The use of Clevidipine-d5 in these assays enhances the precision and clarity of the data obtained.

Investigation of Membrane Permeability and Cellular Transport Dynamics

The lipophilicity of Clevidipine-d5 plays a crucial role in its ability to cross cellular membranes and interact with intracellular components. scbt.com Studies utilizing cell monolayers, such as Caco-2 cells, can provide quantitative data on the permeability of Clevidipine-d5. By measuring the flux of the deuterated compound across the cell layer, researchers can determine its passive diffusion characteristics. The altered mass of Clevidipine-d5 allows for its clear distinction from endogenous compounds and other experimental substances using mass spectrometry, thereby improving the accuracy of permeability assessments. Furthermore, investigating the uptake and efflux of Clevidipine-d5 in cells overexpressing specific transporters can elucidate the role of active transport mechanisms in its disposition.

Elucidation of Plasma Protein Binding Characteristics and Implications

Clevidipine is known to be highly bound to plasma proteins, with binding exceeding 99.5%. chiesiusa.comunboundmedicine.comdiva-portal.org This high degree of binding has significant implications for the drug's distribution and availability to target tissues. Clevidipine-d5 can be employed in equilibrium dialysis or ultrafiltration studies to precisely quantify the extent of plasma protein binding. In these experiments, a solution of Clevidipine-d5 is incubated with plasma, and the unbound fraction is separated and measured. The use of a deuterated standard allows for highly sensitive and specific quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS), minimizing interference from plasma matrix components. Understanding the competitive binding interactions is also critical. For instance, studies have shown that flavonoids like baicalin (B1667713) and rutin (B1680289) can compete with clevidipine for binding to human serum albumin (HSA), potentially altering its free fraction and pharmacological effect. nih.gov

Preclinical Pharmacokinetic and Tissue Distribution Investigations in Animal Models

Animal models are indispensable for understanding the in vivo behavior of a drug candidate before human trials. Clevidipine-d5 serves as an invaluable tool in these preclinical evaluations.

Characterization of Disposition Kinetics Across Animal Species (e.g., Rat, Rabbit, Dog)

Pharmacokinetic studies using Clevidipine-d5 have been conducted in various animal species, including rats, rabbits, and dogs, to characterize its absorption, distribution, metabolism, and excretion (ADME) properties. amazonaws.comnih.gov Following intravenous administration, the concentration of Clevidipine-d5 in blood or plasma is monitored over time. These studies have consistently shown that clevidipine is a high-clearance drug with a very short half-life across species. nih.gov For instance, the median initial half-life has been reported to be approximately 20 seconds in rats, 12 seconds in rabbits, and 22 seconds in dogs. nih.gov The use of a deuterated internal standard in the bioanalytical method ensures accurate quantification of the parent drug and its metabolites.

Table 1: Comparative Pharmacokinetic Parameters of Clevidipine in Different Animal Species

| Species | Clearance | Volume of Distribution (Vd) | Half-life (t1/2) |

| Rat | High | Small | ~20 seconds (initial) |

| Rabbit | High | Small | ~12 seconds (initial) |

| Dog | High | Small | ~22 seconds (initial) |

This table is a representation of typical findings and may not reflect specific study data.

Elucidation of Clevidipine Metabolic Pathways Utilizing Deuterated Tracers

The primary metabolic pathway of clevidipine is hydrolysis of its ester linkage by esterases present in the blood and extravascular tissues. hres.carxlist.com This rapid metabolism results in the formation of an inactive carboxylic acid metabolite, H152/81, and formaldehyde. hres.carxlist.com This primary metabolite is then further metabolized through glucuronidation or oxidation to a pyridine (B92270) derivative. chiesiusa.comhres.carxlist.com In vitro studies have indicated that neither clevidipine nor its metabolites inhibit or induce cytochrome P450 (CYP) enzymes at clinically relevant concentrations. chiesiusa.comhres.carxlist.com

The use of deuterated tracers like Clevidipine-d5 is instrumental in these metabolic studies. The deuterium (B1214612) atoms serve as a stable isotopic label, allowing researchers to track the fate of the parent compound and identify its various metabolites using mass spectrometry. scbt.com The distinct mass-to-charge ratio of the deuterated metabolites makes them easily distinguishable from endogenous molecules, facilitating their structural elucidation. medchemexpress.com This approach has been critical in confirming that the metabolic degradation of clevidipine is distinct from other dihydropyridines that are primarily metabolized by the CYP450 system in the liver. fda.gov

Identification and Structural Elucidation of Clevidipine Metabolites

The biotransformation of clevidipine is rapid and extensive, primarily initiated by hydrolysis. The principal metabolic pathway involves the cleavage of the ester linkage by esterases present in the blood and extravascular tissues. biomedres.uswikipedia.orghres.ca This process leads to the formation of a primary metabolite, H152/81, which is a carboxylic acid derivative and is inactive as an antihypertensive agent. biomedres.usfrontiersin.orgnih.gov The structure of this primary metabolite is 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-5-(hydroxymethyl)-3-pyridinecarboxylic acid methyl ester. Following its formation, H152/81 undergoes further metabolism, primarily through glucuronidation, before being excreted. fda.gov The final metabolites are eliminated from the body via both urine (63-74%) and feces (7-22%). hres.cadrugbank.comchiesiusa.com

In mechanistic and pharmacokinetic studies, the use of deuterated internal standards is crucial for the accurate identification and structural characterization of metabolites in complex biological matrices. Clevidipine-d5 serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. frontiersin.orgresearchgate.net Its utility stems from its chemical similarity to the parent drug, Clevidipine, ensuring that it co-elutes and experiences similar ionization and fragmentation patterns during mass spectrometry. However, its slightly higher mass, due to the five deuterium atoms, allows it to be distinguished from the unlabeled drug and its metabolites. pharmaffiliates.comgoogleapis.com This mass difference provides an unambiguous signal for quantifying the parent drug and aids in the structural elucidation of its metabolites by helping to differentiate metabolic products from background noise and endogenous matrix components.

In Vitro Metabolic Enzyme Reaction Phenotyping and Isotope Effects

The metabolic inactivation of clevidipine is not mediated by the cytochrome P450 (CYP) enzyme system, which is a common pathway for many other dihydropyridine (B1217469) calcium channel blockers. hres.cafda.gov Instead, clevidipine is specifically designed for rapid hydrolysis by esterases in the blood and tissues. patsnap.comlitfl.com In vitro studies have demonstrated that esterases located within red blood cells are the most significant contributors to the blood metabolism of clevidipine. nih.gov This unique metabolic pathway makes its elimination less likely to be affected by hepatic or renal dysfunction or by drugs that inhibit or induce CYP enzymes. wikipedia.orghres.cacleviprex.com

The use of deuterated compounds like Clevidipine-d5 is a powerful tool in reaction phenotyping to investigate kinetic isotope effects (KIE). The KIE is a phenomenon where substituting an atom with its heavier isotope (like hydrogen with deuterium) can alter the rate of a chemical reaction, particularly if the bond to that atom is broken in the rate-determining step. googleapis.com By comparing the in vitro hydrolysis rate of clevidipine with that of Clevidipine-d5, researchers can gain insight into the metabolic mechanism. If the deuteration is at a site involved in the enzymatic cleavage by esterases, a slower rate of metabolism for Clevidipine-d5 would be observed. This information helps to confirm the specific metabolic sites on the molecule and to characterize the transition state of the enzyme-catalyzed reaction. While specific KIE data for Clevidipine-d5 is not detailed in the available literature, the principles of using deuterated analogs for such studies are well-established in metabolic research. googleapis.commedchemexpress.com

Quantitative Assessment of Metabolic Clearance and Interspecies Comparisons

Clevidipine is characterized as a high-clearance drug, meaning it is rapidly and efficiently removed from the bloodstream. nih.govnih.gov This results in an extremely short half-life, typically around one minute for the initial phase. wikipedia.orgnih.gov The quantitative assessment of such rapid clearance requires highly sensitive and accurate bioanalytical methods. The use of a stable isotope-labeled internal standard, such as Clevidipine-d5, is essential for achieving the necessary precision in LC-MS/MS-based quantification. frontiersin.orgresearchgate.net Clevidipine-d5 helps to correct for variability during sample processing and analysis, ensuring that the measured concentrations of clevidipine in biological samples are accurate for pharmacokinetic calculations.

Metabolic clearance of clevidipine shows significant variation across different species, which is an important consideration in preclinical drug development. In vitro and in vivo studies have established pharmacokinetic parameters in humans and various animal models. For instance, the in vitro half-life in blood varies distinctly between rats, dogs, and humans. nih.gov Similarly, in vivo clearance values differ among species. nih.govnih.govoup.comnih.gov These interspecies differences highlight the varying activity of esterases responsible for clevidipine's metabolism.

| Species | Matrix/Condition | Clearance / Half-life | Source |

|---|---|---|---|

| Human | Blood (in vitro, normal pseudocholinesterase) | 5.8 min (t½) | nih.gov |

| Human | Blood (in vitro, deficient pseudocholinesterase) | ~9 min (t½) | nih.gov |

| Human | Arterial Blood (in vivo) | 0.14 L/min/kg | nih.gov |

| Human | Arterial Blood (in vivo, cardiac surgery patients) | 0.05 L/min/kg | nih.gov |

| Rat | Blood (in vitro) | 0.6 min (t½) | nih.gov |

| Rat | (in vivo) | 20 s (initial t½) | nih.gov |

| Dog | Blood (in vitro) | 15.7 min (t½) | nih.gov |

| Dog | (in vivo) | 22 s (initial t½) | nih.gov |

| Rabbit | (in vivo) | 12 s (initial t½) | nih.gov |

Future Perspectives and Emerging Research Avenues for Clevidipine D5

Integration of Deuterated Clevidipine (B1669171) into Quantitative Systems Pharmacology (QSP) Modeling

Quantitative Systems Pharmacology (QSP) is a burgeoning field that integrates computational modeling and experimental data to understand the dynamic interactions between a drug and a biological system. The inclusion of deuterated compounds like Clevidipine-d5 into QSP models presents a sophisticated approach to refine our understanding of drug disposition and action.

The primary advantage of using Clevidipine-d5 in QSP modeling lies in the kinetic isotope effect (KIE). The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. juniperpublishers.com Since Clevidipine is rapidly hydrolyzed by esterases in the blood and extravascular tissues, deuteration at specific sites could subtly alter its metabolic rate. researchgate.netnih.gov

By comparing the pharmacokinetics of Clevidipine and Clevidipine-d5, researchers can develop more robust QSP models. These models can more accurately predict how variations in enzyme activity, blood flow, and tissue distribution affect the drug's efficacy and clearance. This level of detail is crucial for personalizing medicine and optimizing dosing strategies in diverse patient populations.

A hypothetical QSP model incorporating both Clevidipine and Clevidipine-d5 could look like this:

| Model Component | Description | Data Input from Clevidipine-d5 |

| Absorption | Not applicable for intravenous administration. | Not applicable. |

| Distribution | Modeling of drug distribution to various tissues. | Comparative plasma protein binding data. |

| Metabolism | Quantification of esterase-mediated hydrolysis. | KIE data to refine metabolic clearance rates. |

| Elimination | Modeling the excretion of metabolites. | Data on the formation and elimination of deuterated metabolites. |

| Pharmacodynamics | Linking drug concentration to blood pressure reduction. | Comparative analysis of the concentration-effect relationship. |

Role of Stable Isotope Analogs in Mechanistic Drug-Drug Interaction (DDI) Studies

Mechanistic DDI studies are essential to predict and understand how co-administered drugs can alter each other's safety and efficacy. Stable isotope-labeled compounds, such as Clevidipine-d5, are powerful probes in these investigations. researchgate.net While Clevidipine itself is not a major substrate for cytochrome P450 (CYP) enzymes, which are a common source of DDIs, its rapid metabolism by esterases presents a potential for interactions with drugs that inhibit or induce these enzymes. nih.gov

Clevidipine-d5 can be co-administered with a potential interacting drug in what is known as a "stable isotope-labeled intravenous/oral" study. This allows for the simultaneous assessment of the pharmacokinetics of both the parent drug and its deuterated analog. By using Clevidipine-d5 as an internal standard, researchers can precisely quantify changes in the metabolism of Clevidipine in the presence of an interacting drug, without the confounding variability of separate dosing sessions. frontiersin.org

This approach provides a clear and definitive picture of the DDI mechanism, whether it be altered metabolism, transport, or other factors. The insights gained from such studies are critical for providing accurate guidance on drug co-administration.

Development of Novel Analytical Platforms for Enhanced Sensitivity and Throughput with Deuterated Probes

The use of deuterated compounds like Clevidipine-d5 necessitates the development and application of highly sensitive and specific analytical platforms. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological matrices. frontiersin.orgfrontiersin.org The distinct mass of Clevidipine-d5 allows it to be easily distinguished from the endogenous Clevidipine and its non-deuterated metabolites. frontiersin.org

Future research will likely focus on developing novel analytical methods with even greater sensitivity and higher throughput. jst.go.jp This could involve the use of advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HR-MS), which can provide more detailed information about the isotopic enrichment and structural integrity of the labeled compound. rsc.org

Furthermore, the development of new derivatization reagents and sample preparation techniques can enhance the ionization efficiency of Clevidipine-d5 and its metabolites, leading to lower limits of detection. researchgate.net These advancements will enable researchers to conduct studies with smaller sample volumes and to detect subtle changes in drug metabolism.

| Analytical Platform | Advantage for Clevidipine-d5 Analysis | Future Development |

| LC-MS/MS | High selectivity and sensitivity for quantification. frontiersin.org | Miniaturization for high-throughput screening. |

| HR-MS | Accurate mass measurement for structural confirmation. rsc.org | Integration with ion mobility for enhanced separation. |

| GC-MS | Potential for analyzing volatile metabolites. hmdb.ca | Development of new derivatization methods for non-volatile compounds. researchgate.net |

Expanding the Utility of Deuterated Clevidipine in Non-Traditional Research Paradigms (e.g., Metabolomics, Lipidomics)

The application of deuterated compounds is expanding beyond traditional pharmacokinetic studies into the realms of metabolomics and lipidomics. nih.gov These fields aim to comprehensively identify and quantify the complete set of small-molecule metabolites or lipids in a biological system. Deuterated probes like Clevidipine-d5 can serve as powerful tools to trace the metabolic fate of the drug and its impact on endogenous metabolic pathways. nih.gov

In a metabolomics study, cells or organisms could be treated with Clevidipine-d5, and the resulting changes in the metabolome could be analyzed by mass spectrometry. This could reveal novel metabolic pathways affected by the drug and identify potential biomarkers of drug response or toxicity.

Similarly, in lipidomics, Clevidipine-d5 could be used to investigate the drug's interaction with lipid membranes and its effect on lipid metabolism. avantiresearch.commdpi.comresearchgate.net Given that Clevidipine is a lipophilic molecule, understanding its interactions with cellular lipids is crucial for a complete picture of its mechanism of action. mdpi.com The use of deuterated probes in these advanced research paradigms will undoubtedly open up new avenues for understanding the multifaceted effects of Clevidipine.

Q & A

Q. Guidelines for Use

- Basic questions focus on foundational techniques (e.g., assay design, characterization).

- Advanced questions require synthesis of cross-disciplinary data (e.g., multi-omics, computational modeling).

- Answers prioritize methodological transparency, reproducibility, and statistical rigor per academic reporting standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.